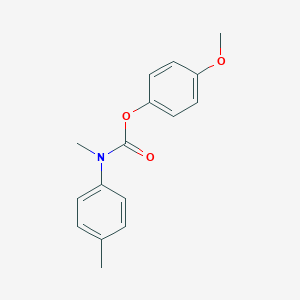
4-メトキシフェニルメチル(p-トリル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methoxyphenyl methyl(p-tolyl)carbamate” is an organic compound and the simplest ester of carbamic acid . It has a molecular formula of C16H17NO3 .
Molecular Structure Analysis
The molecular structure of “4-Methoxyphenyl methyl(p-tolyl)carbamate” has been analyzed using various techniques . The compound has a molecular weight of 271.311 Da and a monoisotopic mass of 271.120850 Da .Chemical Reactions Analysis
While specific chemical reactions involving “4-Methoxyphenyl methyl(p-tolyl)carbamate” are not detailed in the retrieved information, related compounds have been studied. For example, N-methyl carbamates are widely used as insecticides and exhibit anticholinesterase activity without a cumulative effect .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a flash point of 196.6±28.7 °C . It also has a molar refractivity of 78.3±0.3 cm3 .作用機序
4-Methoxyphenyl methyl(p-tolyl)carbamate chloride inhibits the biosynthesis of gibberellins by interfering with the activity of key enzymes in the pathway. Gibberellins are plant hormones that promote stem elongation, so inhibiting their biosynthesis results in shorter, bushier plants. 4-Methoxyphenyl methyl(p-tolyl)carbamate chloride has also been shown to affect other plant hormones, such as cytokinins and abscisic acid, which play important roles in plant growth and stress responses.
Biochemical and Physiological Effects
4-Methoxyphenyl methyl(p-tolyl)carbamate chloride has been shown to have a range of biochemical and physiological effects on plants. It inhibits stem elongation and promotes branching, resulting in shorter, bushier plants. It also affects plant hormone levels, including gibberellins, cytokinins, and abscisic acid. 4-Methoxyphenyl methyl(p-tolyl)carbamate chloride has been shown to increase stress tolerance and nutrient uptake in plants, leading to higher crop yields and better quality.
実験室実験の利点と制限
4-Methoxyphenyl methyl(p-tolyl)carbamate chloride has several advantages for lab experiments. It is a stable, water-soluble compound that can be easily applied to plants. It is also relatively inexpensive and readily available. However, there are some limitations to using 4-Methoxyphenyl methyl(p-tolyl)carbamate chloride in lab experiments. It can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species and growth conditions.
将来の方向性
There are several future directions for research on 4-Methoxyphenyl methyl(p-tolyl)carbamate chloride. One area of interest is the development of new plant growth regulators that are more effective and have fewer negative side effects. Another area of research is the use of 4-Methoxyphenyl methyl(p-tolyl)carbamate chloride in combination with other plant growth regulators to enhance its effects. Finally, there is a need for more research on the long-term effects of 4-Methoxyphenyl methyl(p-tolyl)carbamate chloride on plant growth and development, as well as its potential impact on the environment.
合成法
4-Methoxyphenyl methyl(p-tolyl)carbamate chloride can be synthesized by reacting p-toluidine with methyl chloroformate to form N-methyl-p-tolylcarbamic acid methyl ester. The ester is then reacted with 4-methoxyphenol in the presence of a catalyst to form 4-Methoxyphenyl methyl(p-tolyl)carbamate.
科学的研究の応用
不斉合成
4-メトキシフェニルメチル(p-トリル)カルバメート: は、キラル分子を製造する重要なプロセスであるπスタッキング相互作用制御型不斉合成において有用です。 この化合物は、特にπスタッキング相互作用制御型不斉合成において有用であり、高いエナンチオマー純度を持つキラル分子を生成するために不可欠です .
触媒
触媒プロセスにおいて、このカルバメートはニトロベンゼンの還元的カルボニル化に関係しており、ロジウム(I)錯体を支持するリガンドとして作用します。 この用途は、医薬品および染料業界で重要なアニリン誘導体の製造において重要です .
抗原形成
この化合物は、ヒト血清アルブミンと反応して抗原を形成することが報告されています。 これらの抗原は、トルエンジイソシアネートに過敏な個人におけるIgE抗体を検出するために不可欠であり、これは労働衛生における重要な用途です .
ホスト-ゲスト化学
その構造的特性により、4-メトキシフェニルメチル(p-トリル)カルバメートは、ホスト-ゲスト系における複合体を安定化させるためにホスト-ゲスト化学で使用できます。 これは、分子認識を理解し、新しい薬物送達システムを設計するために不可欠です .
材料科学
材料科学において、この化合物は安定なπスタッキング相互作用を形成する能力から、特定の光学的または電子的な特性を持つ新しい材料を開発するための候補となっています。 これらの材料は、センサーや有機半導体など、さまざまな用途で使用できます .
生体高分子安定化
この化合物は、DNAやタンパク質などの生体高分子を安定化させる役割を果たします。 そのπスタッキング相互作用は、DNAのらせん構造とタンパク質の三次構造を維持するのに役立ち、これは生物学的機能とバイオテクノロジー用途に不可欠です .
計算化学
4-メトキシフェニルメチル(p-トリル)カルバメート: は、DFTおよびHFモデリング技術を使用して結晶構造と特性を研究できる計算化学においても重要です。 これは、さまざまな化学環境における化合物の挙動を予測し、所望の特性を持つ新しい化合物を設計するのに役立ちます .
医薬品開発
最後に、この化合物の構造的特徴と反応性は、医薬品開発において貴重な中間体となっています。 これは、特に活性のために特定の立体化学を必要とする、さまざまな薬理学的に活性な分子を合成するために使用できます .
特性
IUPAC Name |
(4-methoxyphenyl) N-methyl-N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-4-6-13(7-5-12)17(2)16(18)20-15-10-8-14(19-3)9-11-15/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZEBWZCWPDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500118.png)
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500121.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500122.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B500123.png)
![diethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500126.png)
![6-[2-(2-Furyl)vinyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500127.png)
![N-({[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B500128.png)
![N-methyl-N'-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}urea](/img/structure/B500129.png)
![N-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500130.png)
![N-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500131.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B500132.png)
![4-(2-chlorophenyl)-2-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500135.png)
![2-Oxo-4-(3-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500137.png)
![4-(2-Furyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500139.png)